molecular formula C15H12O6 B593541 Plathymenin CAS No. 492-12-6

Plathymenin

Cat. No.: B593541
CAS No.: 492-12-6
M. Wt: 288.255
InChI Key: ZIKILYZOICUSQT-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Plathymenin is typically extracted from natural sources rather than synthesized chemically. The extraction process involves using solvents like ethanol or ethyl acetate to extract the compound from plant materials . The solvent is then evaporated to obtain pure this compound .

Industrial Production Methods

Currently, there are no large-scale industrial production methods for this compound. The compound is mainly produced in small quantities for research purposes. The extraction process from natural sources remains the primary method of obtaining this compound .

Chemical Reactions Analysis

Types of Reactions

Plathymenin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form quinones.

    Reduction: It can be reduced to form dihydro derivatives.

    Substitution: this compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride are used.

    Substitution: Strong nucleophiles such as sodium methoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones

    Reduction: Dihydro derivatives

    Substitution: Various substituted flavonoid derivatives

Comparison with Similar Compounds

Similar Compounds

    Quercetin: Another flavonoid with antioxidant and anti-inflammatory properties.

    Kaempferol: Known for its anti-cancer and anti-inflammatory effects.

    Luteolin: Exhibits strong antioxidant and anti-inflammatory activities.

Uniqueness of Plathymenin

This compound is unique due to its potent inhibition of the 5-lipoxygenase enzyme, which is not as prominently observed in other similar flavonoids . This specific inhibition makes it a valuable compound for studying inflammatory pathways and developing anti-inflammatory agents.

Properties

IUPAC Name

(2S)-2-(3,4-dihydroxyphenyl)-6,7-dihydroxy-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O6/c16-9-2-1-7(3-11(9)18)14-5-10(17)8-4-12(19)13(20)6-15(8)21-14/h1-4,6,14,16,18-20H,5H2/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIKILYZOICUSQT-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC(=C(C=C2C1=O)O)O)C3=CC(=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](OC2=CC(=C(C=C2C1=O)O)O)C3=CC(=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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